molecular formula C14H12N2O3 B12459009 N-(1,3-benzodioxol-5-ylmethyl)pyridine-4-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)pyridine-4-carboxamide

Cat. No.: B12459009
M. Wt: 256.26 g/mol
InChI Key: UQVOTJYRANFENB-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)pyridine-4-carboxamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a benzodioxole moiety linked to a pyridine carboxamide, which contributes to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)pyridine-4-carboxamide typically involves the reaction of 1,3-benzodioxole with pyridine-4-carboxylic acid or its derivatives. One common method involves the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond under mild conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve optimizing the synthetic route for large-scale production. This may include the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)pyridine-4-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-5-ylmethyl)pyridine-3-carboxamide
  • N-(1,3-benzodioxol-5-ylmethyl)-N-(1,3-benzodioxol-5-ylmethylene)amine

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)pyridine-4-carboxamide stands out due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. This unique structure may confer distinct biological activities compared to its analogs .

Properties

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)pyridine-4-carboxamide

InChI

InChI=1S/C14H12N2O3/c17-14(11-3-5-15-6-4-11)16-8-10-1-2-12-13(7-10)19-9-18-12/h1-7H,8-9H2,(H,16,17)

InChI Key

UQVOTJYRANFENB-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC=NC=C3

Origin of Product

United States

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